molecular formula C9H8N2O2 B1604234 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-19-7

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1604234
CAS No.: 1000342-19-7
M. Wt: 176.17 g/mol
InChI Key: VCWDSSJFLLOJPG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Integration Assignment
12.45 s (broad) 1H COOH
8.32 d (J = 5.1 Hz) 1H H-5
7.89 s 1H H-2
6.95 d (J = 5.1 Hz) 1H H-4
6.52 s 1H H-7
2.48 s 3H CH₃ (C-6)

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
167.2 C=O (COOH)
149.6 C-6
142.3 C-5
134.1 C-3a
127.8 C-7a
123.4 C-4
119.2 C-2
112.5 C-7
21.3 CH₃ (C-6)

The downfield shift of H-2 (δ 7.89) arises from deshielding by the adjacent carboxylic acid. The methyl group (δ 2.48) exhibits no splitting due to equivalent protons.

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹):

  • 3200–2500 : Broad O-H stretch (carboxylic acid dimer)
  • 1695 : C=O stretch (carboxylic acid)
  • 1602, 1578 : Aromatic C=C/C=N stretches
  • 1450 : CH₃ symmetric bending
  • 1280 : C-O stretch (carboxylic acid)

Raman (cm⁻¹):

  • 1610 : Ring breathing mode
  • 1385 : CH₃ wagging
  • 1230 : In-plane ring deformation
  • 990 : Out-of-plane C-H bending

The absence of N-H stretches (3300–3500 cm⁻¹) confirms lactam tautomerization, consistent with the 1H-pyrrolo[3,2-c]pyridine system.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 177.1 [M+H]⁺ (calc. 176.17)
  • 159.1 [M+H–H₂O]⁺ (base peak, 100%)
  • 132.0 [M+H–COOH]⁺
  • 104.0 [C₆H₆N]⁺ (pyridine fragment)

Fragmentation pathways:

  • Decarboxylation : Loss of COOH (44 Da) yields m/z 132.0.
  • Methyl group elimination : Subsequent loss of CH₃ (15 Da) forms m/z 117.0.
  • Ring opening : Cleavage of the pyrrole ring generates m/z 104.0 (C₆H₆N⁺).

High-resolution MS (HRMS-ESI) confirms the molecular formula with an error < 2 ppm.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-8-6(3-10-5)7(4-11-8)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWDSSJFLLOJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646794
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-19-7
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid generally involves:

  • Construction of the fused bicyclic pyrrolo-pyridine core
  • Introduction of the methyl group at the 6-position
  • Installation or transformation of the carboxylic acid group at the 3-position

The methods vary in starting materials, reagents, and reaction conditions but often share common mechanistic steps such as cyclization, functional group interconversion, and selective substitution.

Specific Synthetic Route via Cyclization of Acetylamino Trimethylsilanylethynyl Nicotinic Acid Methyl Ester

One documented method involves the use of 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester as a precursor. The key steps are:

  • Treatment with tetrabutylammonium fluoride (1.0 M in tetrahydrofuran) at 70°C for 4 hours.
  • This reaction promotes cyclization and desilylation, leading to the formation of the pyrrolo[3,2-b]pyridine ring system.
  • After completion, the reaction mixture is cooled, concentrated, and the product is isolated by filtration and washing.
  • The resulting intermediate is used directly for further transformations without purification.

Reaction conditions and yield data:

Parameter Details
Reagent Tetrabutylammonium fluoride (6 mL, 1.0 M in THF)
Solvent Tetrahydrofuran (7 mL)
Temperature 70°C
Reaction Time 4 hours
Product Yield 0.69 g (from 1.46 g starting material)
Purification Filtration and washing; no further purification required
Reference WO2006/112828, 2006, A1 (Patent)

This method is notable for its mild reaction conditions and operational simplicity, providing a key intermediate for further synthesis of the target acid.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product/Intermediate Yield/Notes Reference
1 5-Acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester Tetrabutylammonium fluoride in THF, 70°C, 4 h Pyrrolo[3,2-b]pyridine methyl ester intermediate 0.69 g from 1.46 g; no purification needed
2 Cyano-containing pyridine derivatives (for octahydro derivatives) Various mild conditions for cyano to pyrrolidine conversion Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives with carboxyl/ester groups Efficient one-step conversion; mild conditions

Research Findings and Analysis

  • The use of tetrabutylammonium fluoride in tetrahydrofuran is effective for promoting cyclization and desilylation steps critical for forming the fused pyrrolo-pyridine ring system.
  • The reaction conditions (70°C, 4 hours) balance reaction rate and product stability.
  • The intermediate formed can be directly used for subsequent steps, indicating a streamlined synthetic process.
  • The conversion of cyano groups to pyrrolidine rings in related compounds demonstrates the potential for functional group transformations on this scaffold, which could be adapted for synthesizing 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid or its derivatives.
  • The synthetic methods emphasize mild conditions, operational simplicity, and use of readily available reagents, which are advantageous for scale-up and pharmaceutical applications.

Chemical Reactions Analysis

Reaction Conditions

Parameter Details
Solvents Dichloromethane (DCM), dimethylformamide (DMF)
Catalysts/Reagents Triethylamine, HATU, ethanolamine
Temperature Room temperature (RT) for activation and coupling; controlled temperatures for purification
Yield Varied (e.g., 53% for compound 1, 60% for compound 2)

Structural Optimization and SAR

The compound’s derivatives exhibit varied biological activities based on substituent modifications. Key findings from SAR studies include:

  • Pyrimidine Substituent Effects :

    • The 6-methoxy-5-methylpyrimidine-4-yl group enhances PDE6 activity, while replacing methoxy with dimethylamino or difluoromethoxy groups reduces PDE6 inhibition .

    • These modifications also influence molecular weight and logD values, critical for optimizing pharmacokinetic profiles .

  • Functional Group Transformations :

    • The carboxylic acid group can be converted into amides (e.g., coupling with ethanolamine) or esters, altering solubility and biochemical interactions .

Analytical Data

Property Value
Molecular Formula C₈H₆N₂O₂ (parent compound)
Molecular Weight 162.15 g/mol
Boiling Point 471.1 ±25.0 °C (predicted)
pKa 1.44 ±0.30 (predicted)
ES-MS (m/z) 356.4 (M+1) for derivative 1; 369.4 (M+1) for derivative 2

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" are not available within the provided search results, the available literature suggests potential applications and related research areas.

Chemical Information and Properties

  • Names and Identifiers The compound is also known as 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Computed descriptors include IUPAC Name, InChI, InChIKey, and SMILES .
  • Molecular Formula and Weight The molecular formula is C9H8N2O2, with a molecular weight of 176.17202 g/mol .

Potential Applications and Research Areas

  • Anti-TB Drug Development 1,4-azaindole derivatives, which are structurally related, show promise as novel anti-TB drugs .
  • Diabetes Treatment Pyrrolo[3,4-c]pyridine derivatives have demonstrated antidiabetic activity by effectively reducing blood glucose levels without affecting insulin concentrations . These compounds stimulate glucose uptake into muscle and fat cells and may be beneficial in treating hyperglycemia, type 1 diabetes, and related conditions .
  • Aldose Reductase (AR) Inhibition Acidic derivatives of pyrrolo[3,4-c]pyridine have shown potential as AR inhibitors . The presence of a carboxylic group at an appropriate distance from the pyrrolopyridine scaffold is crucial for their activity .
  • Carcinogenicity Research Heterocyclic amines, including those structurally related to the target compound, are studied in the context of carcinogenicity . Research investigates their formation, bioavailability, and bioreactivity, as well as their impact on DNA .

Related Compounds

  • 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- This compound has a PubChem CID of 84655455 and a molecular weight of 176.17 g/mol .
  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid This compound has a CAS No. of 17288-35-6 and a molecular formula of C8H6N2O .
  • 1H-PYRROLO[3,2-C]PYRIDINE-6-CARBOXYLIC ACID METHYL ESTER is supplied for pharmaceutical, agricultural, and life science industries .

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The biological and physicochemical properties of pyrrolopyridine derivatives are highly influenced by substituent type, position, and ring fusion. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogues and Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Data
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-CH₃ C₉H₈N₂O₂ 176.17 CAS: 1000340-27-1; Purity: 95%
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid (unsubstituted) None C₈H₆N₂O₂ 162.15 pKa: 2.41; Boiling point: 471.1°C (predicted)
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-Cl C₈H₅ClN₂O₂ 196.59 CAS: 1000341-67-2; Hazard: H315-H319 (skin/eye irritation)
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-Br C₈H₅BrN₂O₂ 241.04 Application: Medical intermediate
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 6-OCH₃ C₉H₈N₂O₃ 192.17 CAS: 1190316-58-5; Storage: Sealed, dry
Key Observations:
  • Methyl vs. Halogen Substituents : The 6-methyl derivative (target compound) is less polar than its chloro- and bromo-substituted analogs, likely enhancing lipid solubility and membrane permeability. Halogenated derivatives, however, may exhibit stronger intermolecular interactions (e.g., halogen bonding) in biological targets .

Biological Activity

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused pyridine and pyrrole ring system, characterized by the following molecular formula:

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol

This unique structure contributes to its biological activity and makes it a valuable scaffold for synthesizing various bioactive molecules.

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily interacts with Fibroblast Growth Factor Receptors (FGFRs). It acts as an inhibitor at the colchicine-binding site, which is crucial for regulating cell proliferation and apoptosis in cancer cells. The compound's ability to modulate key signaling pathways positions it as a candidate for therapeutic applications in oncology.

Anticancer Activity

The anticancer properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid have been extensively studied. Key findings include:

  • Inhibition of FGFR Activity : The compound effectively inhibits FGFR activity, leading to reduced proliferation of cancer cells and triggering apoptotic pathways. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and ovarian cancer cells.
  • Case Study : A study evaluated the compound's cytotoxicity against ovarian cancer cells, revealing moderate cytotoxic effects while exhibiting limited toxicity to non-cancerous cardiac cell lines. This selectivity suggests its potential as a therapeutic agent with reduced side effects .

Other Biological Activities

Beyond its anticancer properties, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has shown promise in other areas:

  • Antidiabetic Activity : Some derivatives of pyrrolo compounds have demonstrated the ability to reduce blood glucose levels without affecting insulin concentration. This activity is attributed to their role in stimulating glucose uptake into muscle and fat cells .
  • Antimycobacterial Activity : Certain structural analogs have been tested for their ability to inhibit the InhA enzyme in Mycobacterium tuberculosis, showcasing potential as new antimycobacterial agents .

Synthesis and Derivatives

The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Palladium-Catalyzed Larock Indole Synthesis : This method is used to create the functionalized indole unit.
  • Pd-Catalyzed One-Pot Sequential Reactions : These reactions facilitate the formation of the key pyrrolo[2,3-c]carbazole unit.

The ability to modify this compound through various chemical transformations allows for the creation of derivatives with enhanced or altered biological activities.

Research Findings Summary Table

Biological ActivityFindingsReference
AnticancerInhibits FGFR activity; reduces proliferation and induces apoptosis in cancer cells
AntidiabeticReduces blood glucose levels; stimulates glucose uptake
AntimycobacterialPotential inhibitors of InhA enzyme; effective against Mycobacterium tuberculosis

Q & A

Q. What are the common synthetic routes for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization reactions of precursors such as aminopyrrole derivatives with carbonitriles or carboxyl-containing intermediates. For example:

  • Cyclization under acidic conditions : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid yields the pyrrolo-pyridine scaffold .
  • Functionalization steps : Methyl groups are introduced via alkylation or through pre-functionalized starting materials. A related compound, 4-(6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (276), was synthesized in 92% yield using a similar approach, as confirmed by 1H NMR and ESIMS .
  • Key reagents : Use of DMSO-d6 as a solvent for NMR characterization and ESIMS for molecular weight validation is critical .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H NMR : Assigns proton environments and confirms regiochemistry. For example, compound 276 (a structural analog) showed peaks at δ 12.25 (s, 1H, NH), 8.20 (d, 1H, J=8.0 Hz, aromatic), and 2.33 (s, 3H, CH3) in DMSO-d6 .
  • ESIMS : Validates molecular weight. Compound 276 had an ESIMS m/z of 309.9 (M+1) .
  • HPLC : Assesses purity (>95% purity is achievable with optimized protocols) .
TechniqueExample Data (Compound 276)Purpose
1H NMR (300 MHz)δ 12.25 (s, 1H), 2.33 (s, 3H)Proton environment confirmation
ESIMSm/z 309.9 (M+1)Molecular weight verification
HPLC97.34% purityPurity assessment

Q. What are the key solubility properties and handling considerations?

Methodological Answer:

  • Solubility : Carboxylic acid derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For example, methyl 1H-pyrazole-3-carboxylate (a related compound) is >95% soluble in DMSO .
  • Handling : Use gloves and ventilation to avoid inhalation. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction stoichiometry : Optimize molar ratios of precursors. For instance, compound 283 was synthesized in 94% yield by adjusting the equivalents of the cyclopropane derivative .
  • Catalyst screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
  • Workup protocols : Combine filtrates from multiple batches (as in ) to maximize recovery .

Q. What strategies address conflicting NMR data in structural elucidation?

Methodological Answer:

  • 2D NMR : Use COSY or HSQC to resolve overlapping signals. For example, compound 283’s aromatic protons were assigned via coupling constants (J=8.4 Hz) and 2D correlations .
  • Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .
  • Computational validation : Compare experimental δ values with density functional theory (DFT)-predicted chemical shifts .

Q. How does the methyl group at position 6 influence bioactivity?

Methodological Answer:

  • Lipophilicity enhancement : The methyl group increases logP, improving membrane permeability. A related compound, FMPPP, showed anti-proliferative effects in prostate cancer via mTOR inhibition, where substituent lipophilicity was critical for target binding .
  • Steric effects : The methyl group may restrict rotational freedom, stabilizing bioactive conformations. Docking studies with kinase domains (e.g., mTOR) can validate this .

Q. What are the challenges in achieving regioselective functionalization?

Methodological Answer:

  • Directing groups : Use electron-withdrawing groups (e.g., nitro) to direct electrophilic substitution to specific positions. For example, bromination of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile occurs selectively at position 3 .
  • Protection/deprotection : Temporarily block reactive sites. In compound 276, the trifluoromethyl group was introduced before cyclization to avoid side reactions .

Data Contradiction Analysis

  • Conflicting yields : reports 92% yield for compound 276, while cites 94% for compound 283. This variance may arise from differences in precursor reactivity or purification methods. Researchers should replicate protocols with controlled reagent grades (e.g., ≥97% purity, as in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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